4-cyano-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide
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Overview
Description
4-cyano-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide is a complex organic compound that features a cyano group, a benzamide moiety, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide typically involves the cyanoacetylation of amines. This process can be carried out by treating substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction reactions.
Electrophiles: Such as halogens or nitro groups for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the cyano group can produce the corresponding amine.
Scientific Research Applications
4-cyano-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-cyano-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide involves its interaction with molecular targets such as receptors or enzymes. The cyano group and benzamide moiety can form hydrogen bonds or other interactions with the active sites of these targets, modulating their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and benzamide derivatives. Examples include:
- N-(2-cyanoethyl)benzamide
- 4-cyano-N-(2-(4-methylpiperidin-1-yl)ethyl)benzamide
Uniqueness
4-cyano-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties. This uniqueness can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-cyano-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c20-14-15-3-5-17(6-4-15)19(23)21-9-12-22-10-7-16(8-11-22)18-2-1-13-24-18/h1-6,13,16H,7-12H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHHGMUQSFJTGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNC(=O)C3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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